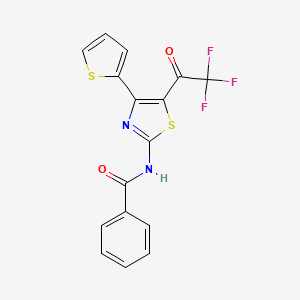

N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide

Description

N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide is a thiazole-based heterocyclic compound featuring a benzamide core linked to a thiazol-2-yl moiety. The thiazole ring is substituted at the 4-position with a thiophen-2-yl group and at the 5-position with a trifluoroacetyl functional group. Its molecular formula is C₂₂H₂₂F₃N₃O₄S₃, with a molecular weight of 545.618 g/mol .

Properties

IUPAC Name |

N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F3N2O2S2/c17-16(18,19)13(22)12-11(10-7-4-8-24-10)20-15(25-12)21-14(23)9-5-2-1-3-6-9/h1-8H,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYBEPHGIQJOEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C(F)(F)F)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F3N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Thiazole Ring: This can be achieved by reacting thiourea with a suitable α-haloketone, such as 2-bromo-1-(thiophen-2-yl)ethanone, under basic conditions.

Introduction of the Trifluoroacetyl Group: The thiazole intermediate is then reacted with trifluoroacetic anhydride to introduce the trifluoroacetyl group.

Coupling with Benzamide: Finally, the trifluoroacetylated thiazole is coupled with benzoyl chloride in the presence of a base like triethylamine to form the desired benzamide derivative.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Types of Reactions:

Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Reduction: The trifluoroacetyl group can be reduced to a hydroxyl group under suitable conditions.

Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Hydroxy derivatives of the trifluoroacetyl group.

Substitution: Various substituted benzamides depending on the nucleophile used.

Chemistry:

Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

Drug Development:

Biological Probes: Used in the study of enzyme interactions and receptor binding.

Industry:

Materials Science: Utilized in the development of novel materials with specific electronic or photonic properties.

Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The trifluoroacetyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the thiazole and thiophene rings can participate in π-π stacking interactions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Thiazole Derivatives

Pharmacological and Physicochemical Properties

Thiophene vs. Phenyl Substitutions :

- The presence of thiophen-2-yl in the target compound and compound 26 enhances π-π stacking interactions with hydrophobic protein pockets, contributing to antiproliferative activity. In contrast, 2D216 uses a 2,5-dimethylphenyl group to improve lipophilicity and membrane permeability.

This contrasts with sulfonamide groups in compound 26 and 2D216, which improve solubility and hydrogen-bonding capacity .

Bioactivity: Compound 26 demonstrated 3-fold stronger antiproliferative activity than doxorubicin against breast cancer cells, attributed to the thiophene-sulfonamide-thiazole triad . 2D216 and analogs in potentiate TLR adjuvant responses by prolonging NF-κB signaling, suggesting immunomodulatory applications .

Molecular Weight and Drug-Likeness :

- The target compound’s higher molecular weight (545.618 vs. 322–476 g/mol in analogs) may limit bioavailability, necessitating formulation optimization .

Biological Activity

N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its versatility in medicinal chemistry. The presence of the thiophene and trifluoroacetyl moieties enhances its pharmacological properties. The molecular formula is CHFNOS, with a molecular weight of approximately 345.31 g/mol.

Structural Features

| Component | Description |

|---|---|

| Thiazole Ring | Contributes to diverse biological activities |

| Thiophene Group | Enhances interaction with biological targets |

| Trifluoroacetyl Moiety | Increases lipophilicity and bioavailability |

| Benzamide Backbone | Provides structural stability and bioactivity |

Anticancer Properties

Research indicates that compounds containing thiazole and thiophene rings exhibit significant anticancer activity. For instance, derivatives of benzamide have been studied for their ability to inhibit specific cancer cell lines. A notable study found that certain N-(thiophen-2-yl) benzamide derivatives were potent inhibitors of BRAF(V600E), a mutation frequently found in melanoma .

- Inhibition of Kinase Activity : The compound has been shown to inhibit key signaling pathways involved in cancer cell proliferation.

- Induction of Apoptosis : Studies suggest that it may promote programmed cell death in cancer cells.

- Cell Cycle Arrest : Evidence indicates that it can halt the cell cycle at specific checkpoints, preventing further proliferation.

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence that thiazole derivatives possess antimicrobial activity. A study highlighted the antibacterial effects of related benzamide compounds against various bacterial strains, suggesting potential applications in treating infections .

Study 1: BRAF(V600E) Inhibition

A series of N-(thiophen-2-yl) benzamide derivatives were synthesized and evaluated for their inhibitory effects on BRAF(V600E). Compounds b40 and b47 demonstrated significant potency, leading to reduced cell viability in melanoma cell lines .

Study 2: Antimicrobial Efficacy

Another investigation focused on the synthesis of thiazole derivatives and their antibacterial properties. The results indicated that these compounds exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, supporting their potential as antimicrobial agents .

Scientific Research Applications

N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide and related compounds have diverse applications, particularly in medicinal chemistry, owing to their unique structural features and biological activities. These compounds, characterized by a thiazole ring substituted with thiophene and trifluoroacetyl groups, exhibit anti-inflammatory and anticancer properties. The presence of the trifluoroacetyl group enhances their lipophilicity and interaction with biological targets, making them valuable in scientific research.

Scientific Research Applications

- Anticancer Research: Benzamide derivatives, including this compound, have demonstrated anticancer activity by inhibiting cancer cell growth via interference with key signaling pathways involved in cell proliferation and survival.

- Anti-inflammatory Research: Similar compounds, particularly those containing trifluoroacetyl moieties, have been explored for their anti-inflammatory properties.

Structural and Chemical Features

- Molecular Formula: A related compound, 2,3-dimethoxy-N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide, has the molecular formula C16H14F3N3O3S and a molecular weight of approximately 389.36 g/mol.

- IUPAC Name: The IUPAC name for a similar compound is 2,3-dimethoxy-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide.

- Molecular Weight: this compound has a molecular weight of 442.4 g/mol.

Comparison with Similar Compounds

| Compound | Key Structural Difference | Unique Aspects |

|---|---|---|

| 2,3-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide | Lacks the trifluoroacetyl group | May have different interactions with biological targets due to the absence of the trifluoroacetyl group |

| 2,3-dimethoxy-N-(4-(thiophen-2-yl)-5-(acetyl)thiazol-2-yl)benzamide | Contains an acetyl group instead of trifluoroacetyl | Could exhibit altered lipophilicity and biological activity compared to the trifluoroacetyl-containing compound |

The presence of the trifluoroacetyl group in this compound imparts unique chemical properties such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from other compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.